(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-16-17(20-8-7-19-16)26-12-6-9-23(11-12)18(24)15-10-21-13-4-2-3-5-14(13)22-15/h2-5,7-8,10,12H,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXARTIRSSAYNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that integrates a methoxypyrazine moiety with a pyrrolidine ring and a quinoxaline structure. This unique combination suggests potential biological activities, making it an important subject for pharmacological research.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 301.30 g/mol. Its structure includes:
- Pyrrolidine ring : Known for its role in enhancing bioactivity.
- Methoxypyrazine group : Often associated with various therapeutic effects.
- Quinoxaline moiety : Recognized for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Compounds similar to this compound have demonstrated notable antibacterial and antifungal properties. Research indicates that derivatives of quinoxaline can inhibit the growth of various pathogens, suggesting that this compound may exhibit similar activities due to its structural components .
Anticancer Potential
Studies on related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrazole and quinoxaline structures have been evaluated for their ability to induce apoptosis in cancer cells, particularly in breast cancer models . The combination of the methoxypyrazine and quinoxaline functionalities in this compound may enhance its anticancer efficacy.
Neuroprotective Effects
Certain structures related to this compound have been recognized for their neuroprotective properties, potentially impacting neurodegenerative diseases. The presence of the pyrrolidine ring is particularly relevant as it has been linked to neuroprotection in several studies .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The unique structural features allow the compound to bind effectively to these targets, potentially modulating their activity. Understanding these interactions is crucial for predicting its therapeutic applications.
Case Studies
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the functional groups attached to the pyrrolidine and quinoxaline rings can significantly influence biological activity. For example, the presence of electron-donating or withdrawing groups can alter the binding affinity to biological targets, thereby enhancing or diminishing efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone?
- Methodology : Synthesis typically involves multi-step reactions:
- Quinoxaline Intermediate : Cyclocondensation of o-phenylenediamine derivatives with α-keto esters or diketones under acidic conditions (e.g., glacial acetic acid) to form the quinoxaline core .
- Pyrrolidine Functionalization : Introduction of the 3-methoxypyrazine moiety via nucleophilic substitution (e.g., using 3-methoxypyrazin-2-ol and a halogenated pyrrolidine intermediate) .
- Coupling Reaction : A ketone linkage is formed using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous solvents (e.g., DMF or THF) .
- Optimization : Microwave-assisted synthesis can enhance reaction efficiency, and thin-layer chromatography (TLC) is critical for monitoring progress .
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing methoxy (-OCH₃) and pyrrolidine ring signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₉H₁₈N₄O₃; calc. 366.13 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the quinoxaline and pyrrolidine rings, which influence molecular flexibility .
Q. What preliminary biological activities have been reported for similar quinoxaline-pyrrolidine hybrids?
- Screening Models :
- Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Antioxidant Activity : DPPH radical scavenging assays show IC₅₀ values correlated with electron-donating groups (e.g., methoxy) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) reveal dose-dependent inhibition, with quinoxaline derivatives often exhibiting moderate activity .
Advanced Research Questions
Q. How do structural modifications influence the compound's structure-activity relationship (SAR)?
- Key Findings :
- Pyrrolidine Substituents : Bulky groups at the pyrrolidine nitrogen reduce membrane permeability, while smaller groups (e.g., methyl) enhance bioavailability .
- Methoxy Position : Para-substitution on pyrazine improves antioxidant activity, whereas meta-substitution favors antimicrobial effects .
- Quinoxaline Modifications : Electron-withdrawing groups (e.g., Cl, NO₂) at the 3-position increase cytotoxicity but may reduce solubility .
- Methodology : Parallel synthesis of analogs followed by comparative bioassays and computational docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What mechanistic insights explain its interaction with biological targets?
- Proposed Mechanisms :
- Enzyme Inhibition : Quinoxaline derivatives inhibit topoisomerase II by intercalating DNA, while the pyrrolidine moiety may bind to ATP pockets in kinases .
- Receptor Binding : Molecular dynamics simulations suggest the methoxypyrazine group interacts with hydrophobic pockets in β-amyloid plaques, relevant to Alzheimer’s research .
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd) to purified targets .
Q. How can computational modeling guide the optimization of this compound?
- Strategies :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential for antioxidant activity .
- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors from pyrazine) for target engagement .
- ADMET Prediction : Tools like SwissADME evaluate logP, bioavailability, and CYP450 interactions to prioritize analogs with favorable pharmacokinetics .
Q. What are the challenges in reconciling contradictory bioactivity data across studies?
- Case Example : Discrepancies in antimicrobial potency may arise from:
- Assay Variability : Differences in inoculum size, culture media, or endpoint criteria .
- Solubility Issues : Poor aqueous solubility (common in quinoxalines) leading to false negatives in cell-based assays .
- Resolution : Normalize data using internal standards (e.g., ciprofloxacin for bacteria) and confirm solubility via HPLC with charged aerosol detection .
Methodological Considerations
Q. What purification techniques are recommended for isolating this compound?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Prep-TLC (silica gel, ethyl acetate/hexane) is cost-effective for small batches .
- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals for structural analysis .
Q. How can metabolic stability be assessed in preclinical studies?
- In Vitro Models : Liver microsome assays (human or rodent) quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- Stability Enhancements : PEGylation or prodrug strategies (e.g., esterification) improve plasma stability without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
